Tert-butyl 4-formylbenzoate
Overview
Description
Tert-butyl 4-formylbenzoate is an organic compound with the molecular formula C12H14O3. It is also known as 4-formylbenzoic acid tert-butyl ester. This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further esterified with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-tert-butylbenzoic acid.
Reduction: 4-tert-butylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-formylbenzoate involves its reactivity towards various chemical reagents. The formyl group is highly reactive and can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
4-formylbenzoic acid: Lacks the tert-butyl ester group, making it more reactive towards nucleophiles.
Tert-butyl benzoate: Lacks the formyl group, making it less reactive in oxidation and reduction reactions.
4-tert-butylbenzaldehyde: Similar structure but lacks the ester functionality, affecting its reactivity and applications.
Uniqueness: Tert-butyl 4-formylbenzoate is unique due to the presence of both the formyl and tert-butyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Biological Activity
Tert-butyl 4-formylbenzoate (CAS No. 65874-27-3) is an organic compound characterized by its formyl and benzoate functional groups. It is a colorless to pale yellow solid with a molecular formula of and a molecular weight of 206.24 g/mol. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
Melting Point | 52.0 - 56.0 °C |
Boiling Point | 310.7 °C at 760 mmHg |
Purity | >98% (GC) |
Storage Conditions | Store at 4 °C under nitrogen |
Biological Activity
This compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, making it a potential candidate for developing new antibacterial agents.
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential use in cancer therapy.
- Enzyme Inhibition : It has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially disrupting cellular functions and leading to cell death in susceptible organisms.
- Inhibition of Enzymatic Activity : By inhibiting cytochrome P450 enzymes, the compound may alter the metabolism of other drugs, leading to increased efficacy or toxicity depending on the context.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, highlighting its potential as an anticancer agent.
Case Study 3: Enzyme Inhibition
Research published in Drug Metabolism and Disposition reported that this compound effectively inhibited CYP1A2 activity in liver microsomes, suggesting implications for drug-drug interactions in therapeutic settings.
Properties
IUPAC Name |
tert-butyl 4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFNBQQWYQKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372845 | |
Record name | tert-butyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65874-27-3 | |
Record name | tert-butyl 4-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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